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Compound of Interest

Compound Name: MYC degrader 1

Cat. No.: B15603545

This technical support guide provides researchers, scientists, and drug development
professionals with essential information regarding the in vivo toxicity and tolerability of the MYC
degrader, WBC100. The information is presented in a question-and-answer format to address
specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action for WBC100?

Al: WBC100 is an orally active small molecule that functions as a "molecular glue." It
selectively targets the c-Myc oncoprotein for degradation.[1][2][3] WBC100 binds to the nuclear
localization signal 1 (NLS1)-Basic—nuclear localization signal 2 (NLS2) region of c-Myc.[1][3]
This binding event facilitates the recruitment of the E3 ubiquitin ligase CHIP, which then
polyubiquitinates c-Myc, marking it for degradation by the 26S proteasome.[1][2][3] This leads
to the apoptosis of cancer cells that overexpress c-Myc.[1][3]

Q2: What is the preclinical in vivo tolerability of WBC100 in animal models?

A2: Preclinical studies in xenograft mouse models have demonstrated that WBC100 is
generally well-tolerated at efficacious doses.[1][3] In healthy mice, continuous oral
administration of WBC100 at 0.4 mg/kg twice daily for two weeks showed no systemic toxicity.
[1] At a higher dose of 0.8 mg/kg, a modest and reversible increase in blood liver enzymes and
minor weight loss were observed, which returned to normal after one week.[1]
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Q3: What adverse events have been observed in human clinical trials with WBC100?

A3: In a first-in-human, Phase | clinical trial (NCT05100251) in patients with advanced solid
tumors, WBC100 demonstrated a tolerable safety profile.[4][5] The most common Grade 1 or 2
adverse events included increased aspartate aminotransferase, thrombocytopenia, proteinuria,
increased alanine aminotransferase, fatigue, nausea, anemia, and hypoalbuminemia.[4][5]
Grade 3 or higher treatment-related adverse events were also reported, with neutropenia being
the most frequent.[4][5]

Q4: Has a Maximum Tolerated Dose (MTD) for WBC100 been established in humans?

A4: As of the data cutoff in the Phase | trial, the Maximum Tolerated Dose (MTD) for WBC100
had not been reached.[4][5] Dose escalation was ongoing.

Q5: What is the dose-limiting toxicity (DLT) observed for WBC100 in the Phase | trial?

A5: One dose-limiting toxicity (DLT) of a prolonged QT interval was observed at the 3.5 mg
dose level in the Phase | clinical trial.[4][5]

Troubleshooting Guide

Problem: Unexpected weight loss or signs of toxicity in mice treated with WBC100.
Possible Cause & Solution:

o Dosage: The administered dose may be too high for the specific animal model or strain.
While 0.4 mg/kg twice daily was well-tolerated in some studies, higher doses (e.g., 0.8
mg/kg) have been associated with transient weight loss and elevated liver enzymes.[1]

o Troubleshooting Step: Consider reducing the dose or the frequency of administration. It is
crucial to perform a dose-response study to determine the optimal therapeutic window for
your specific model.

¢ Vehicle Formulation: The vehicle used to dissolve and administer WBC100 could be
contributing to toxicity.

o Troubleshooting Step: Ensure the vehicle is well-tolerated on its own by treating a control
group of animals with the vehicle alone. If the vehicle is causing issues, explore alternative

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3120
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.3120
https://pmc.ncbi.nlm.nih.gov/articles/PMC8922104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

formulations.

o Animal Health Status: Pre-existing health conditions in the experimental animals can
exacerbate drug-related toxicities.

o Troubleshooting Step: Use healthy animals from a reputable supplier and allow for an
acclimatization period before starting the experiment. Monitor animal health closely
throughout the study.

Problem: Lack of tumor regression in a xenograft model treated with WBC100.
Possible Cause & Solution:

e c-Myc Expression Levels: The anti-tumor activity of WBC100 is dependent on the
overexpression of c-Myc in cancer cells.[1][3]

o Troubleshooting Step: Confirm the c-Myc expression levels in your tumor model (cell line
or patient-derived xenograft) by Western blot or immunohistochemistry before initiating in
vivo studies.

o Pharmacokinetics: Insufficient drug exposure at the tumor site can lead to a lack of efficacy.

o Troubleshooting Step: If possible, perform pharmacokinetic studies to measure the
concentration of WBC100 in plasma and tumor tissue over time. This will help to ensure
that the dosing regimen is achieving adequate drug exposure.

e Route of Administration: While WBC100 is orally active, the route of administration can
impact its bioavailability and efficacy.[1][2]

o Troubleshooting Step: The preclinical studies cited used oral gavage.[1] Ensure proper
administration technigue to minimize variability.

Quantitative Data

Table 1: Preclinical Tolerability of WBC100 in Healthy Mice
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Dose Administration Duration

Key
. Reference
Observations

0.4 mg/kg Oral (twice daily) 2 weeks

No systemic

toxicity observed.

No substantial
differences in

body weight,

leukocyte [1]
subsets, or blood

liver enzymes

(ALT) compared

to the control

group.

0.8 mg/kg Oral (twice daily)  Not specified

Survived well

with a modest,
reversible

increase in blood

liver enzymes [1]
and minor weight

loss that returned

to normal after 1

week.

Table 2: Treatment-Related Adverse Events in Phase | Clinical Trial of WBC100

(NCT05100251)
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Adverse Event Grade 1-2 Grade 3 or Higher
Neutropenia - 17.9%
Leukopenia - 7.1%

Prolonged QT interval

- 3.6% (DLT)

Increased aspartate

aminotransferase

Most commonly reported -

Thrombocytopenia

Most commonly reported -

Proteinuria

Most commonly reported -

Increased alanine

aminotransferase

Most commonly reported -

Fatigue Most commonly reported -
Nausea Most commonly reported -
Anemia Most commonly reported -

Hypoalbuminemia

Most commonly reported -

Data is presented as reported

in the clinical trial abstract.[4]

[5]

Experimental Protocols

Protocol: In Vivo Xenograft Mouse Model for Efficacy and Tolerability Assessment of WBC100

This protocol is a generalized representation based on methodologies described in the cited

literature.[1]

e Cell Culture: Culture a c-Myc overexpressing cancer cell line (e.g., MOLM-13 for leukemia,

MGC-803 for gastric cancer) under standard conditions.

e Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 6-8
weeks old. Allow for at least one week of acclimatization.
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e Tumor Implantation:

o For solid tumors: Subcutaneously inject 5 x 1076 cancer cells in a suitable volume of
sterile PBS or Matrigel into the flank of each mouse.

o For leukemia models: Intravenously inject the leukemia cells (e.g., 1 x 10"6 MOLM-13
cells) into the tail vein.

e Tumor Growth Monitoring:

o For solid tumors: Monitor tumor growth by measuring the tumor volume with calipers every
2-3 days. Tumor volume can be calculated using the formula: (Length x Width~2) / 2.

o For leukemia models: Monitor disease progression through bioluminescence imaging (if
using luciferase-expressing cells) or by observing clinical signs.

o Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mms3) or when
signs of leukemia are evident, randomize the mice into treatment and control groups.

e WBC100 Administration:
o Prepare a fresh formulation of WBC100 in a suitable vehicle.

o Administer WBC100 orally (e.g., by gavage) at the desired dose and schedule (e.g., 0.2
mg/kg or 0.4 mg/kg, twice daily).

o The control group should receive the vehicle alone following the same schedule.
o Tolerability Assessment:
o Monitor the body weight of the mice every 2-3 days.

o Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture,
activity, fur texture).

o At the end of the study, collect blood samples for complete blood count (CBC) and clinical
chemistry analysis (including liver enzymes like ALT).
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» Efficacy Assessment:

o Continue monitoring tumor volume or disease progression throughout the treatment
period.

o At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor
weight.

o Perform histological and immunohistochemical analysis of the tumors to assess markers
of proliferation (e.g., Ki-67) and c-Myc expression.

« Data Analysis: Statistically analyze the differences in tumor growth and toxicity parameters
between the treatment and control groups.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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